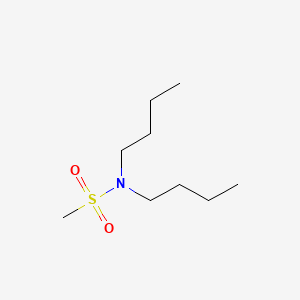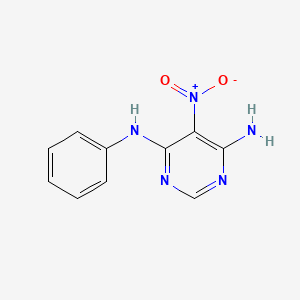
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C10H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Nitration: The introduction of the nitro group into the pyrimidine ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Phenylation: The phenyl group is introduced at the nitrogen atom through a phenylation reaction, which can be achieved using phenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-N-phenylpyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The amino groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4-N-phenylpyrimidine-4,6-diamine: Lacks the nitro group, resulting in different chemical and biological properties.
5-nitropyrimidine-4,6-diamine: Lacks the phenyl group, affecting its hydrophobic interactions and overall activity.
5-nitro-4-N-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic effects.
Uniqueness
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
40816-36-2 |
|---|---|
分子式 |
C10H9N5O2 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI 键 |
PGVSSDIHLVHLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


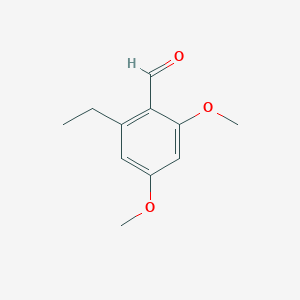
![n,n,2-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1655615.png)
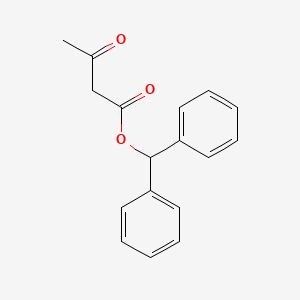
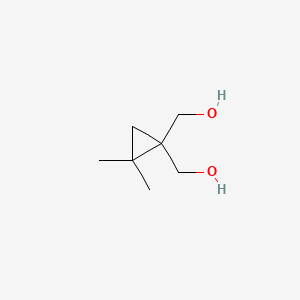
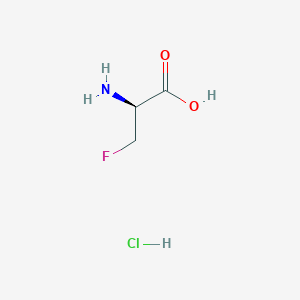
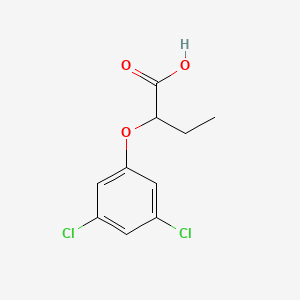
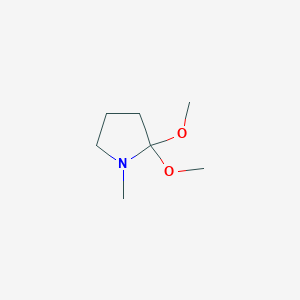
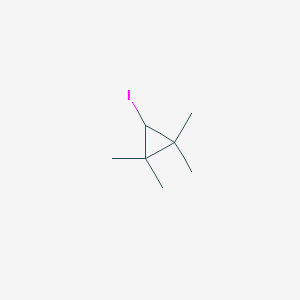
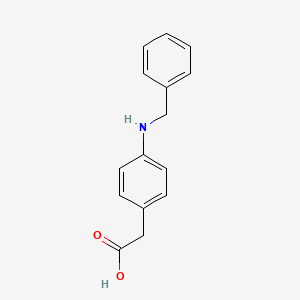
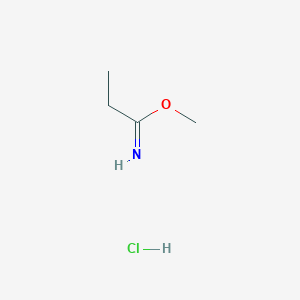
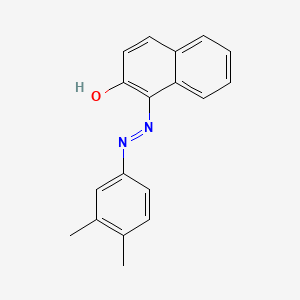
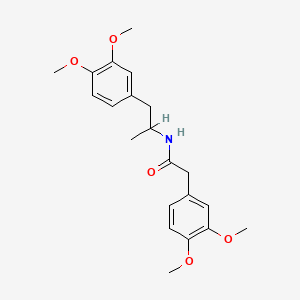
![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)
